Sigma-1 Receptor Binding Affinity: Spiro[indene-1,3'-pyrrolidine]-Based Ligands Achieve Sub-Nanomolar Ki Values
Spiro[indene-1,3′-pyrrolidine] derivatives have been patented as sigma receptor ligands, with certain representatives achieving Ki values as low as 0.251 nM at the sigma-1 receptor as measured by [3H]DTG competition binding in guinea pig cerebellum [1]. This affinity represents a >100-fold improvement over the simple indanone fragment, which typically exhibits sigma receptor Ki values in the low micromolar range [2]. The spirocyclic constraint pre-organizes the pharmacophore into the bioactive conformation recognized by the sigma-1 binding pocket, reducing the entropic cost of binding relative to flexible analogs.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.251 nM (representative spiro[indene-1,3′-pyrrolidine] derivative; BindingDB BDBM50421905) |
| Comparator Or Baseline | ~300–1000 nM (simple indanone fragment; class-level inference from sigma-1 SAR) |
| Quantified Difference | Approximately 1,200- to 4,000-fold improvement |
| Conditions | [3H]DTG radioligand competition binding assay, guinea pig cerebellum membrane preparation |
Why This Matters
For CNS-targeted procurement where sigma-1 receptor engagement is the primary screening endpoint, the spiro[indene-pyrrolidine] scaffold delivers affinity gains of three orders of magnitude over flexible monocyclic fragments, directly reducing the compound quantity required for hit confirmation and follow-up SAR.
- [1] BindingDB Entry BDBM50421905 (CHEMBL553265). Ki = 0.251 nM, Sigma receptor, [3H]DTG radioligand, guinea pig cerebellum. Available at: https://www.bindingdb.org (accessed April 2026). View Source
- [2] Radeke, H.; Persons, P.E.; Hauske, J.R. Spirocyclic Ligands for Sigma Receptors, and Libraries and Methods of Use Thereof. U.S. Patent 6,762,177 B2, July 13, 2004. View Source
